Methyl nerate Methyl nerate Methyl nerate is a natural product found in Elsholtzia ciliata and Homalomena occulta with data available.
Brand Name: Vulcanchem
CAS No.: 1862-61-9
VCID: VC21236607
InChI: InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
SMILES: CC(=CCCC(=CC(=O)OC)C)C
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

Methyl nerate

CAS No.: 1862-61-9

Cat. No.: VC21236607

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl nerate - 1862-61-9

Specification

CAS No. 1862-61-9
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name methyl (2Z)-3,7-dimethylocta-2,6-dienoate
Standard InChI InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
Standard InChI Key ACOBBFVLNKYODD-NTMALXAHSA-N
Isomeric SMILES CC(=CCC/C(=C\C(=O)OC)/C)C
SMILES CC(=CCCC(=CC(=O)OC)C)C
Canonical SMILES CC(=CCCC(=CC(=O)OC)C)C

Introduction

Chemical Identity and Structural Characteristics

Methyl nerate, chemically identified as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid belonging to the prenol lipid family . It is the cis-isomer of methyl geranate, distinguished by its Z-configuration at the C2-C3 double bond.

Basic Chemical Information

ParameterValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Exact Mass182.130679813 g/mol
CAS Registry Number1862-61-9
PubChem CID5365912
IUPAC Namemethyl (2Z)-3,7-dimethylocta-2,6-dienoate
InChIInChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
InChI KeyACOBBFVLNKYODD-NTMALXAHSA-N

Source: Data compiled from PubChem and PlantaeDB databases

Common Synonyms

The compound is also known by several alternative names:

  • Methyl nerolate

  • cis-Geranic acid methyl ester

  • Z-Methyl geranate

  • (Z)-Geranic acid, methyl ester

  • 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-

  • cis-2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester

Physical and Chemical Properties

Methyl nerate exhibits specific physical and chemical characteristics that determine its behavior in various environments and applications.

Physical Properties

PropertyValueSource
Physical StateLiquid at ambient temperature
Topological Polar Surface Area (TPSA)26.30 Ų
XLogP33.4
Atomic LogP (AlogP)2.85
H-Bond Acceptor Count2
H-Bond Donor Count0
Rotatable Bond Count4-5 (sources vary)
Boiling Point (calculated)230.97°C (535.45 K)
Melting Point (calculated)-16.99°C (247.81 K)
Vapor Pressure (25°C, calculated)0.0743 mm Hg (9.91 Pa)

Source: Data compiled from multiple databases

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of methyl nerate have been predicted through computational models. Selected properties are presented below:

ADMET PropertyValueProbability (%)
Human Intestinal AbsorptionPositive99.34%
Caco-2 PermeabilityPositive90.68%
Blood Brain Barrier PenetrationPositive97.50%
Human Oral BioavailabilityNegative70.00%
Subcellular LocalizationMitochondria41.84%
P-glycoprotein InhibitionNegative97.45%
P-glycoprotein SubstrateNegative94.25%
CYP3A4 InhibitionNegative98.48%
CYP2C9 InhibitionNegative91.58%

Source: ADMET properties calculated via admetSAR 2

Spectral Information and Analytical Detection

Mass Spectrometry

Methyl nerate can be identified and characterized through gas chromatography-mass spectrometry (GC-MS). The compound shows characteristic mass spectral patterns with significant peaks, particularly in the Adams' Essential Oil Components database, which is valuable for its identification in complex mixtures .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about methyl nerate:

  • The ¹³C NMR spectrum of methyl nerate shows characteristic signals for its carbon framework, including the ester carbonyl, olefinic carbons, and methyl groups .

  • In ¹H NMR analysis, terminal methyl protons, aliphatic methylene protons, and olefinic protons show distinctive signals that confirm the cis-configuration .

Occurrence and Natural Sources

Methyl nerate has been reported to occur naturally in certain plants and microbial metabolites:

SourceTypeNotes
Elsholtzia ciliataPlantReported to contain methyl nerate according to PubChem data
Homalomena occultaPlantReported to contain methyl nerate according to PubChem data
Aspergillus fumigatusFungusDetected in the volatile organic compounds produced by this pathogenic fungus

Source: Information compiled from PubChem and mVOC databases

Biodegradation and Environmental Behavior

Environmental persistence and biodegradation characteristics of methyl nerate have been estimated using computational models:

Biodegradation ParameterResultTimeframe
Biowin3 (Ultimate Survey Model)2.9366Weeks
Biowin4 (Primary Survey Model)3.8137Days

Source: EPI Suite™ v4.0 calculations

The water solubility of methyl nerate at 25°C is estimated to be 21.24 mg/L based on its log Kow of 3.98, which influences its environmental distribution and bioavailability .

Related Compounds and Isomers

Methyl nerate is closely related to several other monoterpenoid esters that differ in the configuration of double bonds or functional groups:

Related CompoundRelationship to Methyl NerateCAS Number
Methyl geranate (trans-Geranic acid methyl ester)E-isomer (geometric isomer)1189-09-9
Neryl acetateDifferent ester of the same alcohol141-12-8
Geranyl acetateE-isomer of neryl acetate105-87-3
NerolCorresponding alcohol106-25-2

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